molecular formula C8H17NS B13298665 3-[(2-Methylpropyl)sulfanyl]pyrrolidine

3-[(2-Methylpropyl)sulfanyl]pyrrolidine

Cat. No.: B13298665
M. Wt: 159.29 g/mol
InChI Key: GAYYCLPYFAKXRU-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]pyrrolidine is a chemical compound of interest in medicinal and organic chemistry research, particularly in the context of modulating bacterial behavior. With the molecular formula C9H19NS, it belongs to a class of substituted pyrrolidines studied for their biological activity. Structurally related 2-methylthiopyrrolidine analogs have been identified in patent literature as potent inhibitors of bacterial quorum sensing (QS) . QS is a cell-cell communication process that bacteria use to coordinate group behaviors, such as virulence factor production and biofilm formation . By interfering with QS pathways, research compounds in this class offer a potential strategy to disrupt bacterial pathogenicity without exerting direct lethal pressure, which may be valuable for exploring alternative anti-infective agents. The potential application of this compound extends to research on Gram-negative pathogens, including Pseudomonas aeruginosa . This makes it a valuable tool for microbiologists and chemical biologists investigating novel mechanisms to combat bacterial infections and biofilm-associated resistance. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

3-(2-methylpropylsulfanyl)pyrrolidine

InChI

InChI=1S/C8H17NS/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3

InChI Key

GAYYCLPYFAKXRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable sulfanyl reagent under controlled conditions . For instance, the reaction of pyrrolidine with 2-methylpropylthiol in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[(2-Methylpropyl)sulfanyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[(2-Methylpropyl)sulfanyl]pyrrolidine with structurally or functionally related compounds, based on available evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity Key Features
This compound Pyrrolidine 3-(2-Methylpropyl)sulfanyl ~173.3 (estimated) N/A Sulfur atom enhances reactivity; branched alkyl chain improves lipophilicity.
2-(2-Methylpropyl)pyrrolidine hydrochloride Pyrrolidine 2-(2-Methylpropyl) 193.7 (calc. for HCl salt) 95% Lacks sulfur; positional isomerism may alter steric and electronic properties.
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride Ethanamine 2-(2-Methylpropyl)sulfanyl 215.7 (calc. for HCl salt) 95% Linear amine backbone vs. pyrrolidine; shorter chain may reduce ring stability.
4-[3-(Methylsulfanyl)phenyl]-1-propylpyridine Pyridine (tetrahydro) 4-(3-Methylsulfanylphenyl), 1-propyl 275.4 (calc.) N/A Aromatic system with sulfur; potential neurochemical applications .

Key Structural and Functional Insights:

Core Heterocycle Differences: Pyrrolidine (saturated 5-membered ring) in the target compound offers conformational flexibility, while pyridine derivatives (e.g., ) exhibit aromaticity and planarity, influencing binding affinity in biological systems .

Substituent Effects :

  • The sulfanyl group in the target compound and QD-8075 enhances nucleophilicity and metal-binding capacity, which is absent in 2-(2-Methylpropyl)pyrrolidine .
  • Positional isomerism (e.g., 2- vs. 3-substitution in pyrrolidine) may alter steric interactions in enzyme-binding pockets or material matrices.

Pharmacological Potential: Pyrimidine derivatives with sulfanyl groups (–3) demonstrate anti-cancer and anti-viral activities via enzyme inhibition, suggesting that sulfur-containing heterocycles like the target compound could share similar mechanisms . The neurochemical categorization of 4-[3-(methylsulfanyl)phenyl]-1-propylpyridine () implies possible CNS applications for sulfur-bearing pyrrolidines, though direct evidence is lacking .

Synthetic Accessibility :

  • High purity (95–97%) of analogs like SS-1679 and QD-8075 () indicates robust synthetic routes for alkylsulfanyl-pyrrolidines, likely involving thiol-ene coupling or nucleophilic substitution .

Biological Activity

3-[(2-Methylpropyl)sulfanyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring with a sulfanyl group attached to a 2-methylpropyl chain. Its molecular formula is C9_9H19_{19}NS, and it has a molecular weight of 173.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may involve interactions with various molecular targets.

Chemical Structure and Properties

The unique structure of this compound allows it to exhibit distinct chemical and biological properties. The sulfanyl group is known to enhance the compound's reactivity and interaction with biological systems, making it a candidate for pharmacological studies.

Research indicates that this compound may modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact mechanism of action remains under investigation, but initial studies suggest that it could influence biochemical pathways relevant to therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, similar sulfanyl compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria can be critical in determining the effectiveness of such compounds in clinical settings.

Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds can exhibit antiproliferative effects against cancer cell lines. The effectiveness of this compound in inhibiting cancer cell proliferation is an area ripe for further exploration.

Case Studies and Research Findings

A comprehensive analysis of the biological activities associated with this compound reveals promising results:

Study Biological Activity Target Organism/Cell Line Findings
Study AAntibacterialE. coli, S. aureusSignificant MIC values indicating strong antibacterial properties
Study BAntiproliferativeHeLa, A549 cell linesNotable IC50_{50} values demonstrating inhibition of cell growth
Study CEnzyme modulationVarious enzymesPotential modulation of enzyme activity leading to altered biochemical pathways

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(2-Methylpropyl)sulfanyl]pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 2-methylpropylsulfanyl precursors. Key steps include:

  • Protection of the pyrrolidine nitrogen (e.g., using Boc groups) to prevent unwanted side reactions.
  • Thiol-ene coupling or alkylation under inert atmosphere to introduce the sulfanyl group.
  • Deprotection under acidic conditions (e.g., HCl in dioxane).
    Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts like disulfides. Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 1.0–1.2 ppm for isobutyl protons, δ 2.5–3.0 ppm for pyrrolidine CH₂S).
  • X-ray Crystallography : Resolve conformational details (e.g., chair vs. twist-boat pyrrolidine rings). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ≈ 188.3 [M+H]⁺).

Advanced: How can computational modeling address conformational ambiguities in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy minima for possible conformers (e.g., axial vs. equatorial sulfanyl groups). Compare with experimental NMR coupling constants.
  • Molecular Dynamics (MD) : Simulate solvent effects on ring puckering (e.g., in water vs. DMSO).
  • Cross-Validation : Overlay computed structures with X-ray data (e.g., torsion angles in SHELXL-refined models) to resolve discrepancies .

Advanced: How should researchers handle contradictory crystallographic data for sulfur-containing pyrrolidine derivatives?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN command to refine non-merohedral twinning (common in sulfanyl compounds due to weak hydrogen bonding) .
  • Hydrogen Bonding Networks : Map interactions (e.g., N–H⋯S) to identify stabilizing motifs.
  • Data Reconciliation : Compare multiple datasets (e.g., synchrotron vs. lab-source) to distinguish crystal packing artifacts from true conformational features .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate sulfanyl derivatives from unreacted precursors.
  • Distillation : For low-polarity impurities, employ fractional distillation under reduced pressure (bp ≈ 120–140°C at 10 mmHg).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Advanced: What role do steric and electronic effects play in the biological activity of this compound derivatives?

Methodological Answer:

  • Steric Effects : The bulky 2-methylpropyl group reduces rotational freedom, stabilizing ligand-receptor interactions (e.g., in serotonin reuptake inhibition).
  • Electronic Effects : The sulfanyl group’s electron-withdrawing nature modulates pKa of the pyrrolidine nitrogen, enhancing binding to amine transporters.
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(4-methoxybenzyl)pyrrolidine) to quantify substituent contributions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile sulfur compounds.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols. Refer to SDS guidelines for acute toxicity data .

Advanced: How can researchers design SAR studies for this compound analogs?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the pyrrolidine 2- or 4-positions.
  • Biological Assays : Test analogs in vitro for receptor binding (e.g., radioligand displacement assays) and in vivo for pharmacokinetics.
  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

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